molecular formula C7H12O2S B8365502 3-Allylsulfanyl-2-methyl-propanoic acid

3-Allylsulfanyl-2-methyl-propanoic acid

Cat. No. B8365502
M. Wt: 160.24 g/mol
InChI Key: YZMRKIRIBGXHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allylsulfanyl-2-methyl-propanoic acid is a useful research compound. Its molecular formula is C7H12O2S and its molecular weight is 160.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allylsulfanyl-2-methyl-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allylsulfanyl-2-methyl-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Allylsulfanyl-2-methyl-propanoic acid

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-methyl-3-prop-2-enylsulfanylpropanoic acid

InChI

InChI=1S/C7H12O2S/c1-3-4-10-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)

InChI Key

YZMRKIRIBGXHGG-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Allylsulfanyl-2-methyl-propanoic acid was prepared as described by Zhou et al. J. Org. Chem. 2004, 69, 7072. An ice-cold mixture of 2-methyl-3-sulfanyl-propanoic acid (5 g, 42 mmol) and sodium hydroxide (3.33 g, 83 mmol) in water (50 mL) was treated with a solution of allyl bromide (5.98 g, 49 mmol) in ethanol (100 mL) over 30 minutes. Ice bath was removed after 45 minutes and after 14 hours at room temperature, volatiles were removed under reduced pressure. The residue was cooled in ice, acidified to pH 6 with 1N HCl and extracted with ethyl acetate, washed with water, dried over MgSO4, concentrated under reduced pressure and dried in vacuo at room temperature for 14 hours to leave a clear liquid. Acidification of the aqueous layer to pH 4 afforded an additional 2.7 g of material. Total yield 4.44 g (74%): IR (KBr thin film) 1708 cm−1; 1H NMR (400 MHz, CDCl3) δ 5.83-5.73 (m, 1H), 5.14-5.13 (m, 1H), 5.10-5.09 (m, 1H), 3.15 (d, J=7.3 Hz, 2H), 2.80 (dd, J=13.2, 7.0 Hz, 2H), 2.69 (sextet, J=7.1 Hz, 1H), 2.53 (dd, J=12.8, 6.5 Hz, 1H), 1.28 (d, J=7.1 Hz, 3H); 13C NMR (400 MHz, CDCl3) δ 179.01, 131.63, 114.92, 37.38, 32.72, 31.00, 14.19; EIMS m/z 160.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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